Cas no 23645-69-4 (1-(2-Aminocyclohex-1-en-1-yl)ethanone)

1-(2-Aminocyclohex-1-en-1-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(2-amino-1-cyclohexen-1-yl)-
- 1-Acetyl-2-aminocyclohexene
- Ketone,2-amino-1-cyclohexen-1-yl methyl (8CI)
- LS-10049
- Ethanone,1-(2-amino-1-cyclohexen-1-yl)-(9ci)
- MFCD19206704
- 1-(2-Aminocyclohex-1-en-1-yl)ethanone
- 1-(2-aminocyclohex-1-en-1-yl)ethan-1-one
- AKOS006362295
- SCHEMBL4548364
- 1-(2-aminocyclohexen-1-yl)ethanone
- 23645-69-4
-
- インチ: InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3
- InChIKey: JIAGEKWBOSYIBM-UHFFFAOYSA-N
- ほほえんだ: CC(C1CCCCC=1N)=O
計算された属性
- せいみつぶんしりょう: 139.09979
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 43.09
1-(2-Aminocyclohex-1-en-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A136845-250mg |
1-(2-Aminocyclohex-1-en-1-yl)ethanone |
23645-69-4 | 250mg |
$ 380.00 | 2022-06-08 | ||
TRC | A136845-500mg |
1-(2-Aminocyclohex-1-en-1-yl)ethanone |
23645-69-4 | 500mg |
$ 600.00 | 2022-06-08 | ||
A2B Chem LLC | AF46582-1g |
1-(2-Aminocyclohex-1-en-1-yl)ethanone |
23645-69-4 | >95% | 1g |
$578.00 | 2024-04-20 | |
TRC | A136845-100mg |
1-(2-Aminocyclohex-1-en-1-yl)ethanone |
23645-69-4 | 100mg |
$ 185.00 | 2022-06-08 | ||
A2B Chem LLC | AF46582-500mg |
1-(2-Aminocyclohex-1-en-1-yl)ethanone |
23645-69-4 | >95% | 500mg |
$523.00 | 2024-04-20 |
1-(2-Aminocyclohex-1-en-1-yl)ethanone 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
4. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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8. Book reviews
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
1-(2-Aminocyclohex-1-en-1-yl)ethanoneに関する追加情報
Recent Advances in the Study of 1-(2-Aminocyclohex-1-en-1-yl)ethanone (CAS: 23645-69-4) in Chemical Biology and Pharmaceutical Research
The compound 1-(2-Aminocyclohex-1-en-1-yl)ethanone (CAS: 23645-69-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This enamine-containing scaffold serves as a versatile building block for the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have focused on exploring its reactivity patterns, biological activities, and structure-activity relationships (SAR) to optimize its pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for novel cyclin-dependent kinase (CDK) inhibitors. Researchers utilized 1-(2-Aminocyclohex-1-en-1-yl)ethanone as a key intermediate in the synthesis of selective CDK4/6 inhibitors, showing promising results in preclinical models of breast cancer. The study highlighted the compound's ability to introduce crucial conformational constraints that enhance target selectivity while maintaining favorable pharmacokinetic properties.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 23645-69-4 exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall biosynthesis through a novel mechanism involving interference with peptidoglycan cross-linking enzymes.
Structural analysis using X-ray crystallography and NMR spectroscopy has provided new insights into the conformational dynamics of 1-(2-Aminocyclohex-1-en-1-yl)ethanone. A recent publication in ACS Omega (2024) revealed that the enamine moiety exhibits unusual tautomeric behavior in physiological conditions, which may contribute to its diverse biological activities. These findings have important implications for rational drug design using this scaffold.
From a synthetic chemistry perspective, several innovative methodologies have been developed for the efficient production and functionalization of 23645-69-4. A 2023 Nature Protocols paper described a continuous-flow synthesis approach that significantly improves yield and purity while reducing environmental impact compared to traditional batch processes. This advancement addresses previous challenges in large-scale production of this valuable intermediate.
Current research directions include exploring the compound's potential in neurodegenerative disease therapeutics, with preliminary studies showing neuroprotective effects in cellular models of Parkinson's disease. Additionally, computational studies using molecular docking and machine learning approaches are being employed to predict novel biological targets for this scaffold, potentially expanding its therapeutic applications beyond current indications.
As research progresses, 1-(2-Aminocyclohex-1-en-1-yl)ethanone continues to demonstrate its value as a privileged structure in medicinal chemistry. Its versatility, combined with recent synthetic and analytical advancements, positions this compound as a promising candidate for the development of next-generation therapeutics across multiple disease areas.
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